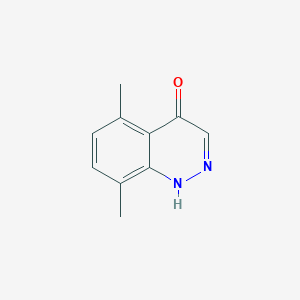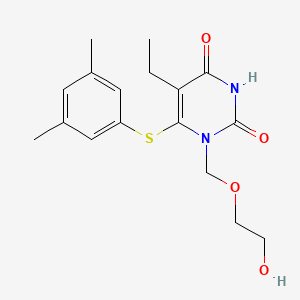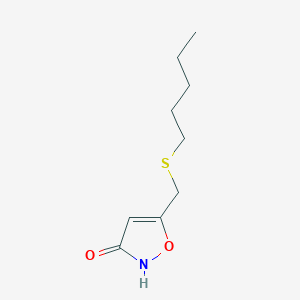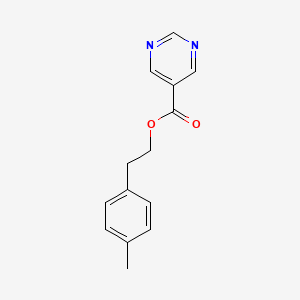![molecular formula C22H19N3O4S B12921367 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 648894-21-7](/img/structure/B12921367.png)
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a nitro group, a phenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be attached through a sulfonation reaction, where the indole derivative reacts with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The phenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
Reduction: Formation of 4-amino-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural complexity.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide: shares similarities with other indole derivatives such as:
Uniqueness
The uniqueness of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
648894-21-7 |
|---|---|
Molecular Formula |
C22H19N3O4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N3O4S/c26-25(27)17-10-12-18(13-11-17)30(28,29)23-15-14-20-19-8-4-5-9-21(19)24-22(20)16-6-2-1-3-7-16/h1-13,23-24H,14-15H2 |
InChI Key |
KUPUSRVDZNPUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)


![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)


![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)




![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)

